Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Description
Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C20H17FN4O2 and its molecular weight is 364.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
Similar compounds have been found to inhibit the activity of certain enzymes, such as cdk2 . This inhibition can lead to alterations in cell cycle progression and the induction of apoptosis within certain cell types .
Biochemical Pathways
Similar compounds have been found to affect cell cycle progression, leading to a growth arrest at the g0-g1 stage . This suggests that the compound may interact with pathways involved in cell cycle regulation.
Pharmacokinetics
The synthesis of similar compounds has been described as a catalyst-free, additive-free, and eco-friendly method, suggesting that these compounds may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been found to significantly inhibit the growth of certain cell lines . This suggests that the compound may have potential antiproliferative effects.
Action Environment
The synthesis of similar compounds has been described as an atom-economical, one-pot, three-step cascade process , suggesting that these compounds may be stable under a variety of conditions.
Biochemical Analysis
Biochemical Properties
Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives have been found to exhibit inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound interacts with CDK2, potentially altering its activity and influencing biochemical reactions within the cell .
Cellular Effects
In cellular studies, this compound has shown cytotoxic activities against various cell lines . It has been found to significantly inhibit the growth of MCF-7 and HCT-116 cells, with IC50 values in the nanomolar range . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2 . The compound may bind to the active site of CDK2, inhibiting its activity and leading to alterations in cell cycle progression . This could result in changes in gene expression and other downstream effects.
Temporal Effects in Laboratory Settings
Given its inhibitory effects on CDK2, it is plausible that the compound’s effects may vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory effects on CDK2, it is plausible that the compound may interact with enzymes or cofactors involved in cell cycle regulation .
Properties
IUPAC Name |
benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2/c1-13-17(19(26)27-11-14-7-3-2-4-8-14)18(15-9-5-6-10-16(15)21)25-20(24-13)22-12-23-25/h2-10,12,18H,11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOZNLJTNKZRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.